2-(4-Chlorophenoxy)cyclopentan-1-ol
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Overview
Description
2-(4-Chlorophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃ClO₂. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)cyclopentan-1-ol typically involves the reaction of 4-chlorophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Post-reaction purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of 2-(4-Chlorophenoxy)cyclopentanone.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted phenoxycyclopentanol derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxycyclopentan-1-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorophenol: Shares the chlorophenoxy group but lacks the cyclopentane ring, leading to different physical and chemical properties.
Cyclopentanone: The parent compound for the cyclopentane ring, used in the synthesis of 2-(4-Chlorophenoxy)cyclopentan-1-ol.
Uniqueness
This compound is unique due to the presence of both the cyclopentane ring and the 4-chlorophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2 |
InChI Key |
SWQKFFNPLBNYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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